6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid
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Overview
Description
6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination . For instance, one might start with a quinoline derivative and introduce the fluorine atom through nucleophilic substitution or direct fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluorine atom enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 6-Fluoroquinoline
- 7-Fluoroquinoline
- 8-Fluoroquinoline
Uniqueness
What sets 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid apart is the specific arrangement of its functional groups, which can lead to unique biological activities and chemical properties. The presence of both fluorine and nitro groups can enhance its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C11H7FN2O4 |
---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
6-fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O4/c1-5-7(12)4-6-2-3-8(11(15)16)13-9(6)10(5)14(17)18/h2-4H,1H3,(H,15,16) |
InChI Key |
RKUAFSFOZFLXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
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